molecular formula C10H13NO2 B163084 (R)-3-amino-4-phenylbutanoic acid CAS No. 131270-08-1

(R)-3-amino-4-phenylbutanoic acid

Cat. No.: B163084
CAS No.: 131270-08-1
M. Wt: 179.22 g/mol
InChI Key: OFVBLKINTLPEGH-SECBINFHSA-N
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Description

®-3-amino-4-phenylbutanoic acid is an organic compound that belongs to the class of amino acids. It contains both an amino group and a carboxylic acid group, making it a versatile molecule in various chemical reactions and biological processes. This compound is of particular interest due to its chiral nature, meaning it has a specific three-dimensional arrangement that can exist in two enantiomeric forms, ® and (S). The ®-enantiomer is the focus of this article.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-3-amino-4-phenylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric hydrogenation of a suitable precursor, such as an α,β-unsaturated ester, using a chiral catalyst. This method ensures the selective formation of the ®-enantiomer. Another method involves the use of chiral auxiliaries or chiral pool synthesis, where naturally occurring chiral molecules are used as starting materials to induce chirality in the final product.

Industrial Production Methods

Industrial production of ®-3-amino-4-phenylbutanoic acid typically involves large-scale asymmetric synthesis using chiral catalysts. These processes are optimized for high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, ensures the efficient production of the desired enantiomer.

Chemical Reactions Analysis

Types of Reactions

®-3-amino-4-phenylbutanoic acid undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding imines or nitriles.

    Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming amides or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation, often in the presence of a base like triethylamine.

Major Products

The major products formed from these reactions include imines, nitriles, alcohols, aldehydes, and amides, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

®-3-amino-4-phenylbutanoic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its role in enzyme catalysis and protein synthesis.

    Medicine: It has potential therapeutic applications, particularly in the development of drugs targeting neurological disorders.

    Industry: The compound is used in the production of pharmaceuticals and fine chemicals, where its chiral properties are highly valued.

Mechanism of Action

The mechanism of action of ®-3-amino-4-phenylbutanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, influencing their catalytic activity. The phenyl group provides hydrophobic interactions, stabilizing the compound within the binding pocket. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    (S)-3-amino-4-phenylbutanoic acid: The enantiomer of the ®-form, with different biological activity.

    Phenylalanine: An essential amino acid with a similar structure but lacking the additional carbon in the side chain.

    Tyrosine: Another amino acid with a phenyl group, but with a hydroxyl group attached to the aromatic ring.

Uniqueness

®-3-amino-4-phenylbutanoic acid is unique due to its specific chiral configuration, which imparts distinct biological activity compared to its (S)-enantiomer. Its structure allows for specific interactions with enzymes and receptors, making it a valuable compound in medicinal chemistry and drug development.

Properties

IUPAC Name

(3R)-3-amino-4-phenylbutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2/c11-9(7-10(12)13)6-8-4-2-1-3-5-8/h1-5,9H,6-7,11H2,(H,12,13)/t9-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFVBLKINTLPEGH-SECBINFHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131270-08-1
Record name D-beta -Homophenylalanine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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